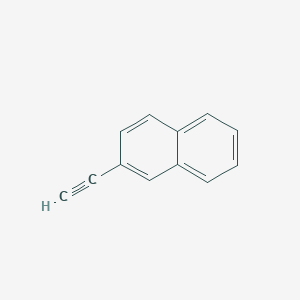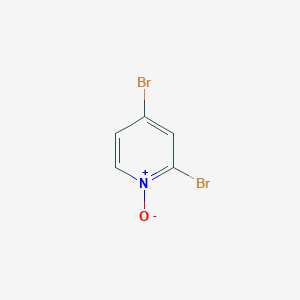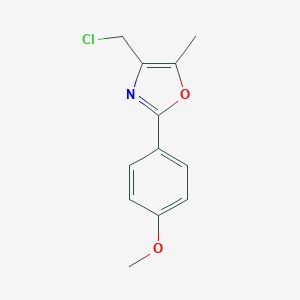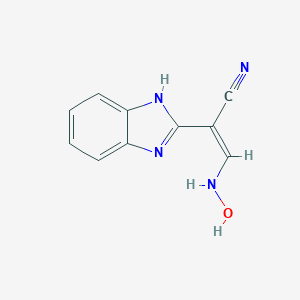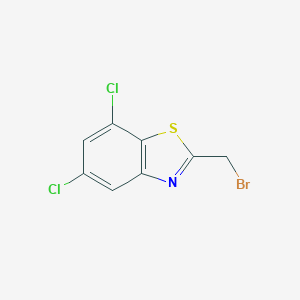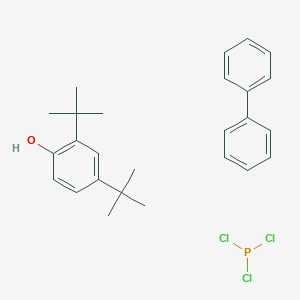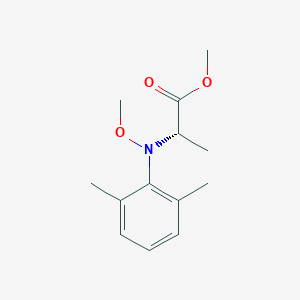![molecular formula C7H5NO4 B039727 3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione CAS No. 124815-04-9](/img/structure/B39727.png)
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is a heterocyclic compound that features a fused pyrano and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione typically involves multi-component reactions. One common method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives . Another approach utilizes the intramolecular nitrile oxide cycloaddition (INOC) reaction, where nitrile oxides are generated in situ and undergo cycloaddition with alkenes or alkynes to form the isoxazole ring .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free catalysts and eco-friendly solvents, are often applied to optimize the synthesis for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can yield various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as exo-β-D-glucosaminidase and P38 MAP kinase proteins . These interactions can lead to the inhibition of enzyme activity, which is a key factor in its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile
- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
Uniqueness
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is unique due to its fused pyrano and isoxazole ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
124815-04-9 |
|---|---|
Molekularformel |
C7H5NO4 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C7H5NO4/c1-3-6-4(12-8-3)2-5(9)11-7(6)10/h2H2,1H3 |
InChI-Schlüssel |
IDHKFYCHZBZJIB-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
Kanonische SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


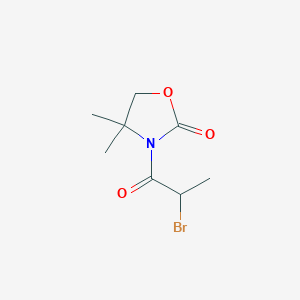
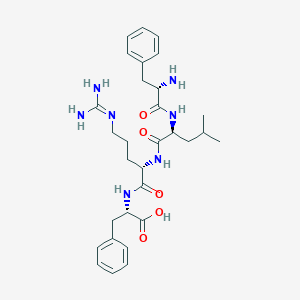
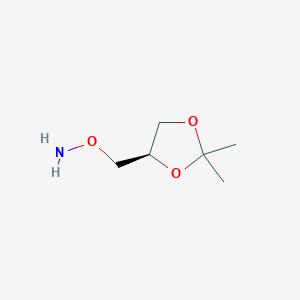
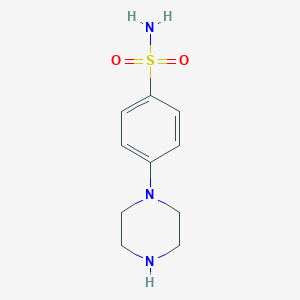
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)

